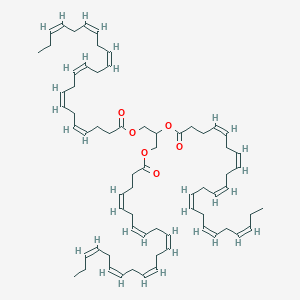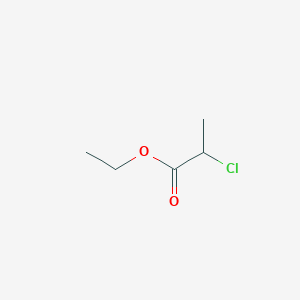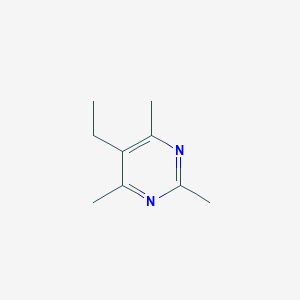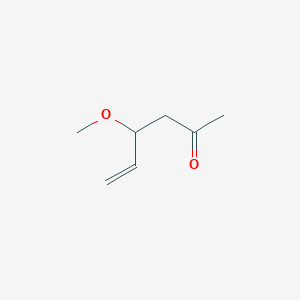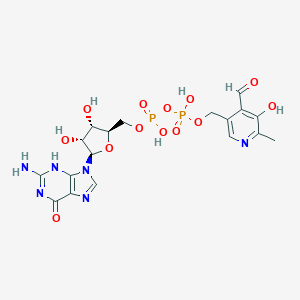
Guanosine diphosphopyridoxal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine diphosphopyridoxal (GDPL) is a coenzyme that plays a crucial role in various biochemical and physiological processes. It is a derivative of pyridoxal 5'-phosphate, which is an active form of vitamin B6. GDPL is involved in the synthesis and metabolism of amino acids, neurotransmitters, and other essential molecules in the body.
Mécanisme D'action
Guanosine diphosphopyridoxal acts as a coenzyme by binding to enzymes and facilitating their catalytic activity. It can also act as a substrate for enzymes that convert it into other essential molecules. Guanosine diphosphopyridoxal is involved in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine, by serving as a coenzyme for aromatic amino acid decarboxylase. Guanosine diphosphopyridoxal is also involved in the transamination of amino acids, such as alanine, aspartate, and glutamate, by serving as a coenzyme for aminotransferases.
Effets Biochimiques Et Physiologiques
Guanosine diphosphopyridoxal has several biochemical and physiological effects in the body. It is essential for the synthesis of neurotransmitters, which play a crucial role in the regulation of mood, behavior, and cognition. Guanosine diphosphopyridoxal is also involved in the metabolism of amino acids, which are the building blocks of proteins. Guanosine diphosphopyridoxal deficiency has been linked to various neurological disorders, such as epilepsy, autism, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Guanosine diphosphopyridoxal has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Guanosine diphosphopyridoxal is also water-soluble, which makes it easy to handle and manipulate. However, Guanosine diphosphopyridoxal has some limitations as well. It is not very specific and can bind to other enzymes and molecules, which can interfere with the results of the experiment. Moreover, Guanosine diphosphopyridoxal has a short half-life and can be rapidly degraded in the body.
Orientations Futures
There are several future directions for the study of Guanosine diphosphopyridoxal. One direction is to investigate the role of Guanosine diphosphopyridoxal in the regulation of gene expression. Another direction is to explore the potential therapeutic applications of Guanosine diphosphopyridoxal and its analogs in the treatment of neurological disorders. Moreover, the development of new synthetic methods for Guanosine diphosphopyridoxal and its analogs can lead to the discovery of novel coenzymes and therapeutic agents.
Méthodes De Synthèse
Guanosine diphosphopyridoxal can be synthesized by reacting pyridoxal 5'-phosphate with guanosine diphosphate (GDP) in the presence of magnesium ions. The reaction results in the formation of Guanosine diphosphopyridoxal and magnesium pyrophosphate. The reaction can be carried out in vitro or in vivo, depending on the purpose of the study.
Applications De Recherche Scientifique
Guanosine diphosphopyridoxal has been extensively studied for its role in various biochemical and physiological processes. It has been used as a coenzyme in enzymatic reactions, such as the transamination of amino acids and the synthesis of neurotransmitters. Guanosine diphosphopyridoxal has also been used as a fluorescent probe to study protein-ligand interactions and enzyme kinetics. Moreover, Guanosine diphosphopyridoxal has been used as a precursor for the synthesis of pyridoxal 5'-phosphate analogs, which have potential therapeutic applications.
Propriétés
Numéro CAS |
117643-62-6 |
|---|---|
Nom du produit |
Guanosine diphosphopyridoxal |
Formule moléculaire |
C18H22N6O13P2 |
Poids moléculaire |
592.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate |
InChI |
InChI=1S/C18H22N6O13P2/c1-7-12(26)9(3-25)8(2-20-7)4-34-38(30,31)37-39(32,33)35-5-10-13(27)14(28)17(36-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |
Clé InChI |
JMKGOAIKKDLOTO-IWCJZZDYSA-N |
SMILES isomérique |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
SMILES canonique |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Synonymes |
guanosine diphosphopyridoxal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



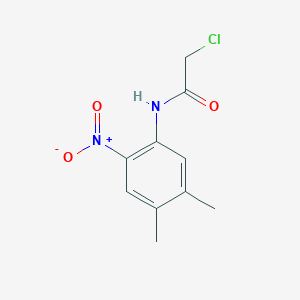

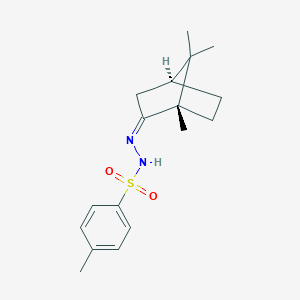
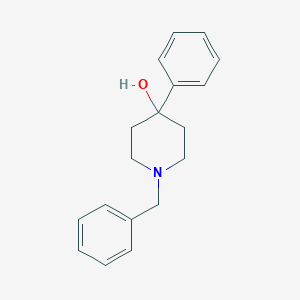
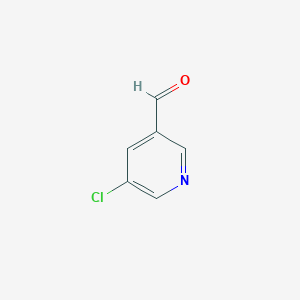
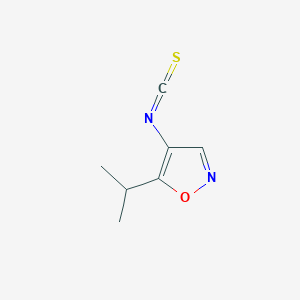
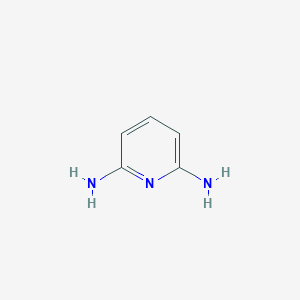
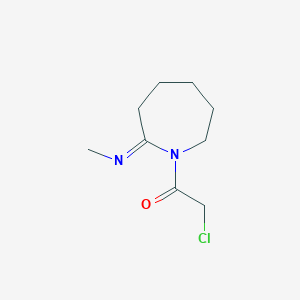

![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
